Increased Lipophilicity (XLogP3) vs. Non-Methylated and para-Methoxy Analogs
The 8-methyl substitution on the target compound results in a higher computed lipophilicity (XLogP3 = 3.6) compared to the direct non-methylated analog 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 158585-74-1, XLogP3 = 3.2) and the para-methoxy regioisomer 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 426239-77-2, XLogP3 = 3.2) [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 158585-74-1): 3.2; 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 426239-77-2): 3.2 |
| Quantified Difference | +0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A +0.4 log unit increase in XLogP3 can significantly influence a molecule's ADME profile, particularly membrane permeability and non-specific protein binding, making this scaffold a chemically distinct starting point for lead optimization campaigns.
- [1] PubChem. Compound Summary for CID 2759668, 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 2759657, 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information. View Source
- [3] PubChem. Compound Summary for CID 712400, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information. View Source
